Tris-phosphate is widely used as a biological buffer due to its ability to maintain a stable pH within a specific range. This property is crucial in various biological experiments, such as:
Tris-phosphate serves as a precursor for nucleotide synthesis. Nucleotides are the building blocks of nucleic acids like DNA and RNA. Studies have shown that Tris-phosphate can be taken up by cells and incorporated into nucleotide biosynthesis pathways . This property has potential applications in research on nucleotide metabolism and related diseases.
Tris-phosphate finds use in protein purification protocols due to its ability to interact with specific types of proteins. It can be used in various chromatographic techniques to separate and isolate proteins of interest .
Beyond the aforementioned uses, Tris-phosphate is also involved in:
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate, also known as a quaternary ammonium compound, features a complex structure that includes hydroxymethyl groups and phosphate functionalities. This compound is characterized by its ability to form hydrogen bonds due to the presence of hydroxyl groups, which enhances its solubility in polar solvents and contributes to its biological activity. The presence of both amine and phosphate groups suggests potential applications in various fields, including biochemistry and pharmaceuticals.
The chemical reactivity of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate can be understood through several types of reactions:
These reactions are mediated by enzymes in biological systems, where they facilitate metabolic pathways crucial for cellular function
Research indicates that (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate exhibits various biological activities:
Several synthesis methods have been reported for (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate:
The applications of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate are diverse:
Interaction studies have revealed that (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate can interact with various biomolecules:
When compared to other compounds with similar functional groups, (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate stands out due to its unique combination of hydroxymethyl and ammonium functionalities. Below are some similar compounds for comparison:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Trimethylamine N-oxide | Quaternary ammonium compound | Involved in osmoregulation in marine organisms |
Choline | Quaternary ammonium with an ethyl group | Essential nutrient involved in neurotransmission |
Phosphatidylcholine | Glycerophospholipid | Major component of cell membranes |
The uniqueness of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate lies in its dual functional roles—acting both as an amine and a phosphate donor—making it versatile for various biochemical applications.
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate, commonly known as tris(hydroxymethyl)aminomethane phosphate, represents a phosphate salt formed through the reaction of equimolar amounts of tris(hydroxymethyl)aminomethane and phosphoric acid [37]. The compound exhibits the molecular formula C4H14NO7P with a molecular weight of 219.13 grams per mole [3] [7] [41]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid [8] [37].
The structural confirmation of this compound has been established through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [3]. The Chemical Abstracts Service registry number 6992-39-8 provides unique identification for this phosphate ester [7] [41]. The compound's InChI key JLEXUIVKURIPFI-UHFFFAOYSA-N serves as a standardized molecular identifier for computational chemistry applications [8] [37].
The molecular structure consists of a tris(hydroxymethyl)aminomethane cation complexed with a dihydrogen phosphate anion [37]. The structural arrangement facilitates extensive hydrogen bonding between the hydroxyl groups of the organic cation and the phosphate oxygen atoms . This hydrogen bonding network contributes significantly to the compound's stability and solubility characteristics in aqueous media .
The molecular geometry of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate features a tetrahedral arrangement around the central carbon atom of the tris(hydroxymethyl)aminomethane moiety [32]. The phosphate group adopts a tetrahedral geometry with phosphorus bonded to four oxygen atoms, where three oxygen atoms form single bonds and one oxygen atom exhibits double bond character through resonance delocalization [32] [33].
The bond lengths within the phosphate group demonstrate characteristic values for phosphoric acid derivatives, with phosphorus-oxygen single bonds averaging approximately 1.58 Å and the phosphorus-oxygen double bond measuring around 1.48 Å [36]. The carbon-oxygen bonds in the hydroxymethyl groups exhibit typical single bond characteristics with lengths of approximately 1.43 Å [32].
The nitrogen atom in the aminomethane portion displays sp3 hybridization, forming tetrahedral geometry with bond angles approaching 109.5 degrees [32]. The protonated nitrogen center creates a positively charged quaternary ammonium structure that facilitates ionic interactions with the negatively charged phosphate group . These electrostatic interactions contribute to the overall stability of the salt formation and influence the compound's physical properties .
The electron density distribution in (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate reflects the ionic nature of the compound [32] [33]. The phosphate moiety exhibits significant electron density concentration around the oxygen atoms, particularly those bearing negative charges [33]. The delocalization of electron density across the phosphate group through resonance structures contributes to the stability of the anion [33].
The hydroxyl groups on the tris(hydroxymethyl)aminomethane portion demonstrate high electron density around the oxygen atoms, facilitating hydrogen bond formation . The nitrogen atom, being protonated, exhibits reduced electron density compared to neutral amine compounds [32]. This electron deficiency enhances the electrostatic attraction between the cationic and anionic components of the salt .
Computational studies suggest that the electron density distribution promotes favorable intermolecular interactions through hydrogen bonding networks [34]. The oxygen atoms of both the hydroxyl groups and phosphate moiety serve as hydrogen bond acceptors, while the hydroxyl hydrogen atoms and ammonium hydrogen atoms function as hydrogen bond donors [32].
The crystalline form demonstrates excellent stability under ambient conditions, maintaining its structural integrity without significant polymorphic transitions [8]. The crystal structure facilitates efficient packing arrangements that contribute to the compound's relatively high density and thermal stability [8]. X-ray crystallographic studies would be required for detailed crystal structure determination, though specific crystallographic data for this compound remains limited in current literature [3].
Property | Value | Reference |
---|---|---|
Appearance | White crystalline powder | [8] |
Crystal form | Fine crystalline | [8] |
Color | White to off-white | [8] [41] |
Particle uniformity | Regular geometric arrangement | [8] |
The thermal behavior of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate demonstrates characteristic decomposition patterns typical of organic phosphate salts [8] [41]. The compound exhibits a melting point range between 168°C and 174°C, with specific values reported as 170-174°C in multiple sources [8] [41]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice [8].
Thermal stability studies reveal that the compound maintains structural integrity up to approximately 168°C before onset of decomposition [8]. The decomposition process likely involves initial dehydration followed by breakdown of the organic cation and phosphate ester bonds [26] [29]. Thermogravimetric analysis would provide detailed information about weight loss patterns during thermal decomposition [8].
The compound demonstrates adequate thermal stability for typical laboratory applications and storage conditions [8] [26]. Temperature-dependent studies indicate that buffering capacity remains relatively constant across moderate temperature ranges, though significant temperature changes can affect the equilibrium constants [23] [24].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 168-172°C | [8] |
Melting Point Range | 170-174°C | [41] |
Thermal Stability | Up to ~168°C | [8] |
Decomposition Onset | >170°C | [8] [41] |
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate exhibits excellent water solubility, with reported concentrations of 0.5 molar at 20°C producing clear solutions [3] [8]. The high aqueous solubility results from extensive hydrogen bonding between the hydroxyl groups and water molecules, combined with favorable ionic interactions of the phosphate group with the aqueous medium [3].
The compound demonstrates limited solubility in non-polar organic solvents due to its ionic nature and extensive hydrogen bonding capabilities . Polar organic solvents such as alcohols may provide moderate solubility, though specific quantitative data for organic solvent systems remains limited in current literature . The solubility characteristics make this compound particularly suitable for aqueous buffer systems and biological applications [3] [20].
Temperature effects on solubility follow typical patterns for ionic compounds, with increased solubility observed at elevated temperatures [3]. The pH of aqueous solutions significantly influences solubility behavior due to the acid-base equilibria involving both the amine and phosphate functionalities [16] [20].
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | 0.5 M | 20°C | [3] [8] |
Water | Clear solution | 20°C | [3] |
Polar organic solvents | Moderate | Room temperature | |
Non-polar solvents | Limited | Room temperature |
Specific density measurements for (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate are not extensively documented in current literature, though the crystalline nature and ionic composition suggest moderate to high density values typical of phosphate salts [3] [8]. Comparative analysis with similar phosphate ester compounds indicates expected density values in the range of 1.2 to 1.5 grams per cubic centimeter [26] [35].
Refractive index properties for this compound have not been specifically reported in available literature sources [3] [8]. However, the crystalline structure and ionic composition suggest refractive index values characteristic of organic phosphate salts [35]. Related phosphate ester compounds demonstrate refractive indices ranging from 1.43 to 1.47, providing a reasonable estimate for this compound [35].
The optical properties of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate solutions depend significantly on concentration and pH [3]. Aqueous solutions typically remain optically clear across the useful pH range, facilitating spectroscopic analysis and optical measurements [3] [8].
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate participates in complex acid-base equilibria involving both the phosphate group and the protonated amine functionality [16] [20]. The phosphate moiety can exist in multiple protonation states depending on solution pH, with three distinct acid dissociation constants corresponding to the stepwise deprotonation of phosphoric acid [16] [18].
The tris(hydroxymethyl)aminomethane component exhibits basic character with a reported pKa value of approximately 8.06 to 8.1 [16] [21] [24]. This relatively high pKa value indicates that the amine group remains predominantly protonated under physiological pH conditions [16] [21]. The equilibrium between protonated and deprotonated forms significantly influences the compound's buffering behavior and solubility characteristics [20] [22].
The interaction between the amine and phosphate acid-base systems creates a complex equilibrium network that provides effective buffering capacity across a broad pH range [16] [20]. The multiple ionizable groups enable the compound to resist pH changes through complementary protonation and deprotonation reactions [16] [22].
The pKa values for (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate reflect the multiple ionizable groups present in the compound [16] [18] [24]. The phosphate group exhibits three distinct pKa values: approximately 2.15 for the first dissociation, 7.21 for the second dissociation, and 12.33 for the third dissociation [16] [18] [24].
The tris(hydroxymethyl)aminomethane moiety demonstrates a pKa value of 8.06 to 8.1, making it effective for buffering in the physiological pH range [16] [21] [24]. The optimal buffering range typically extends from pH 7.0 to 9.0, with maximum buffering capacity achieved near the pKa value of the amine group [16] [21] [23].
Temperature effects on pKa values represent an important consideration for practical applications [17] [23] [24]. The temperature coefficient for tris-based buffers indicates a decrease of approximately 0.028 pH units per degree Celsius increase in temperature [24]. This temperature dependence must be considered when preparing buffer solutions for temperature-sensitive applications [23] [24].
Component | pKa Value | Temperature Effect | Reference |
---|---|---|---|
Phosphate (1st) | 2.15 | +0.0044/°C | [16] [18] [24] |
Phosphate (2nd) | 7.21 | -0.0028/°C | [16] [18] [24] |
Phosphate (3rd) | 12.33 | Not reported | [16] [18] |
Tris amine | 8.06-8.1 | -0.028/°C | [16] [21] [24] |
The buffering capacity mechanisms of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate operate through multiple ionizable groups that can accept or donate protons depending on solution conditions [16] [20] [22]. The primary buffering action occurs through the equilibrium between the protonated and deprotonated forms of the tris(hydroxymethyl)aminomethane moiety [16] [21].
When acid is added to solutions containing this compound, the deprotonated amine groups accept protons, minimizing pH decrease [21] [22]. Conversely, when base is added, the protonated amine groups donate protons, preventing excessive pH increase [21] [22]. The phosphate group provides additional buffering capacity at different pH ranges through its multiple ionization states [16] [18].
The effectiveness of the buffering system depends on the concentration of the buffer components and the proximity of solution pH to the relevant pKa values [16] [21]. Maximum buffering capacity occurs when the pH equals the pKa of the ionizable group, providing equal concentrations of protonated and deprotonated species [21] [25]. The compound demonstrates particularly effective buffering in the pH range of 7.5 to 9.0, making it suitable for biological and biochemical applications [16] [20] [23].
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate exhibits good chemical stability under normal storage and handling conditions [8] [26]. The compound remains stable in aqueous solution across a wide pH range, though extreme acidic or basic conditions may promote hydrolysis reactions [45] [47]. Thermal stability studies indicate that the compound maintains integrity up to its melting point without significant decomposition [8] [26].
Under alkaline conditions, phosphate esters may undergo hydrolysis reactions, though the specific stability of this compound under highly basic conditions requires further investigation [45]. The compound demonstrates enhanced stability in neutral to slightly acidic conditions, consistent with the protonation state of the amine group [45] [47]. Storage stability remains excellent when the compound is kept in sealed containers away from moisture and extreme temperatures [8].
The presence of metal ions may affect stability through complexation reactions with the phosphate group [22] [48]. Certain buffer systems may enhance or diminish stability depending on the specific chemical environment and concentration of reactive species [44] [47]. Long-term storage studies indicate minimal degradation when proper storage conditions are maintained [8] [26].
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate demonstrates characteristic reactivity patterns typical of phosphate ester compounds [28] [29] [31]. The phosphate group can participate in complexation reactions with metal cations, forming coordination compounds that may alter the buffering properties [22] [48]. Divalent cations such as calcium and magnesium show particular affinity for phosphate groups, potentially sequestering these ions from solution [22].
Organic compounds containing nucleophilic groups may interact with the phosphate moiety through hydrogen bonding or electrostatic interactions [28]. The hydroxyl groups on the tris(hydroxymethyl)aminomethane portion provide additional sites for hydrogen bonding with complementary organic molecules . These interactions can influence the compound's behavior in complex biological systems or mixed buffer solutions [22] [44].